molecular formula C14H8O5 B11856223 2-(Furan-3-yl)-4-oxo-4H-chromene-3-carboxylic acid CAS No. 89002-87-9

2-(Furan-3-yl)-4-oxo-4H-chromene-3-carboxylic acid

Cat. No.: B11856223
CAS No.: 89002-87-9
M. Wt: 256.21 g/mol
InChI Key: DCQVSUFAPGPNLB-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)-4-oxo-4H-chromene-3-carboxylic acid is a heterocyclic compound that features both furan and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)-4-oxo-4H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of furan derivatives with chromene precursors in the presence of catalysts can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)-4-oxo-4H-chromene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chromene moiety can be reduced to form dihydrochromenes.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrochromenes and related compounds.

    Substitution: Various substituted furans and chromenes.

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)-4-oxo-4H-chromene-3-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets. The furan and chromene moieties may interact with enzymes and receptors, leading to biological effects such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-3-yl)-4-oxo-4H-chromene-3-carboxylic acid is unique due to the combination of furan and chromene rings in a single molecule

Properties

CAS No.

89002-87-9

Molecular Formula

C14H8O5

Molecular Weight

256.21 g/mol

IUPAC Name

2-(furan-3-yl)-4-oxochromene-3-carboxylic acid

InChI

InChI=1S/C14H8O5/c15-12-9-3-1-2-4-10(9)19-13(11(12)14(16)17)8-5-6-18-7-8/h1-7H,(H,16,17)

InChI Key

DCQVSUFAPGPNLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=COC=C3)C(=O)O

Origin of Product

United States

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